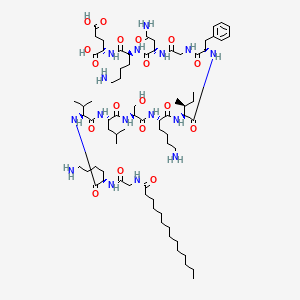

Myristoylated ARF6 (2-13)

Description

Properties

Molecular Formula |

C74H128N16O18 |

|---|---|

Molecular Weight |

1529.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-(tetradecanoylamino)acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C74H128N16O18/c1-8-10-11-12-13-14-15-16-17-18-22-34-59(93)79-43-60(94)81-50(31-23-26-37-75)67(100)89-63(47(5)6)72(105)86-54(40-46(3)4)69(102)88-57(45-91)71(104)84-52(33-25-28-39-77)68(101)90-64(48(7)9-2)73(106)87-55(41-49-29-20-19-21-30-49)65(98)80-44-61(95)82-56(42-58(78)92)70(103)83-51(32-24-27-38-76)66(99)85-53(74(107)108)35-36-62(96)97/h19-21,29-30,46-48,50-57,63-64,91H,8-18,22-28,31-45,75-77H2,1-7H3,(H2,78,92)(H,79,93)(H,80,98)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,99)(H,86,105)(H,87,106)(H,88,102)(H,89,100)(H,90,101)(H,96,97)(H,107,108)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |

InChI Key |

JMJZFORRQXFFPL-XCJQKTEBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Myristoylated ARF6 (2-13)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosylation factor 6 (ARF6) is a member of the ARF family of small GTP-binding proteins, which are key regulators of vesicular trafficking and actin cytoskeleton remodeling.[1] Localized at the plasma membrane, ARF6 cycles between an inactive GDP-bound state and an active GTP-bound state.[2] This cycling is crucial for its function in processes such as endocytosis, exocytosis, and cell migration.[1][3] Dysregulation of ARF6 activity has been implicated in various pathological conditions, including cancer progression and inflammatory diseases, making it an attractive target for therapeutic intervention.[4][5]

This technical guide provides a comprehensive overview of the mechanism of action of a specific ARF6 inhibitor: the myristoylated ARF6 (2-13) peptide. We will delve into its core mechanism, the signaling pathways it modulates, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action of Myristoylated ARF6 (2-13)

The myristoylated ARF6 (2-13) peptide is a cell-permeable peptide that acts as an antagonist of ARF6.[3][6] Its mechanism of action is predicated on the inhibition of ARF6 activation, which is the exchange of GDP for GTP, a reaction catalyzed by Guanine Nucleotide Exchange Factors (GEFs).[5][7] The peptide corresponds to the N-terminal amino acid sequence (residues 2-13) of ARF6, with a myristoyl group attached to the N-terminus.[8][9] This lipid modification is crucial for its biological activity, as non-myristoylated versions of the peptide show minimal effects.[10][11]

The proposed mechanism suggests that the myristoylated ARF6 (2-13) peptide competitively inhibits the interaction between ARF6 and its GEFs, thereby preventing the conformational changes required for GTP binding and subsequent activation.[3][5] By keeping ARF6 in its inactive, GDP-bound state, the peptide effectively blocks its downstream signaling cascades.

ARF6 Signaling Pathways

Activated ARF6-GTP initiates a cascade of downstream signaling events by interacting with and activating various effector proteins. Two of the most well-characterized effectors are Phosphatidylinositol 4-Phosphate 5-Kinase (PIP5K) and Phospholipase D (PLD).

ARF6 and PIP5K Signaling

ARF6-GTP directly binds to and activates PIP5K.[12][13] PIP5K is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[13] PIP2 is a key signaling phospholipid involved in numerous cellular processes, including actin cytoskeleton organization, endocytosis, and exocytosis.[14] The ARF6-mediated increase in PIP2 production is a crucial mechanism for its role in membrane trafficking and remodeling.[14]

ARF6 and PLD Signaling

In addition to PIP5K, ARF6-GTP also activates PLD.[10][15] PLD is an enzyme that hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[14] PA is another important lipid second messenger that can, in turn, further stimulate PIP5K activity, creating a positive feedback loop that amplifies PIP2 production.[14] The activation of PLD by ARF6 is implicated in processes such as exocytosis and membrane ruffle formation.[15][16]

Quantitative Data

The inhibitory effect of myristoylated ARF6 (2-13) has been quantified in several studies. The following table summarizes the available quantitative data.

| Parameter | Value | Cell Type/System | Reference |

| Concentration for Inhibition | 25 µM | Human Microvascular Endothelial Cells (HMVEC-D) | [5] |

| EC50 for Inhibition of LH/CGR Internalization | 0.5 ± 0.1 µM | HEK293 cells expressing LH/CG receptor | [17] |

Note: Direct IC50 or Ki values for the inhibition of ARF6 activation by the myristoylated peptide are not extensively reported in the literature. The provided data reflects the effective concentrations used in specific cellular assays.

Experimental Protocols

Synthesis of Myristoylated ARF6 (2-13) Peptide

Principle: The peptide is synthesized using standard solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Myristic acid is coupled to the N-terminus of the peptide.

Protocol:

-

The peptide with the sequence GKVLSKIFGNKE is assembled on a resin using an automated peptide synthesizer.

-

In each cycle, a 3- to 4-fold excess of the Fmoc-protected amino acid is activated with a mixture of HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate), Oxyma Pure, and DIEA (diisopropylethylamine).

-

The Fmoc protecting group is removed with 20% piperidine in each cycle.

-

For N-terminal myristoylation, myristic acid is coupled in the final step.

-

The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5) for 2 hours.

-

The crude peptide is precipitated in cold diethyl ether.

-

Purification is performed by reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

ARF6 Activation Pull-Down Assay

Principle: This assay measures the amount of active, GTP-bound ARF6 in cell lysates. A protein domain that specifically binds to ARF6-GTP (e.g., the GGA3 protein-binding domain) fused to GST is used to pull down active ARF6, which is then detected by Western blotting.[18]

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Treat cells with the myristoylated ARF6 (2-13) peptide or other compounds as required.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors).

-

Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pull-Down of Active ARF6:

-

Incubate the clarified cell lysate with GST-GGA3 beads (or other appropriate affinity matrix) for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for ARF6.

-

Use an appropriate HRP-conjugated secondary antibody for detection by chemiluminescence.

-

A portion of the initial cell lysate should be run as an input control to determine the total amount of ARF6.[3][19]

-

In Vitro ARF GTPase Assay

Principle: This assay measures the intrinsic or GAP-stimulated GTP hydrolysis activity of ARF6. The conversion of GTP to GDP is monitored, often using radioactively labeled [α-³²P]GTP.

Protocol:

-

Loading ARF6 with [α-³²P]GTP:

-

Incubate purified recombinant ARF6 with [α-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.

-

-

GTP Hydrolysis Reaction:

-

Initiate the hydrolysis reaction by adding MgCl₂ and, if applicable, a purified ARF6-GAP.

-

Incubate at 30°C for a defined period.

-

-

Separation and Detection:

-

Stop the reaction by adding ice-cold wash buffer.

-

Separate protein-bound nucleotides from free nucleotides by passing the reaction mixture through a nitrocellulose filter.

-

Elute the bound nucleotides from the filter and separate [α-³²P]GTP and [α-³²P]GDP by thin-layer chromatography.

-

Quantify the radioactivity in the GTP and GDP spots to determine the percentage of GTP hydrolysis.[20][21]

-

PLD Activity Assay

Principle: PLD activity is often measured by a transphosphatidylation reaction. In the presence of a primary alcohol, such as 1-butanol, PLD catalyzes the formation of phosphatidylbutanol instead of phosphatidic acid. This unique product can be quantified to measure PLD activity.

Protocol:

-

Label cells with [³H]palmitic acid or another suitable radioactive lipid precursor.

-

Treat the cells with stimuli and/or inhibitors (e.g., myristoylated ARF6 (2-13) peptide).

-

Incubate the cells in the presence of 1-butanol.

-

Extract total lipids from the cells.

-

Separate the lipids by thin-layer chromatography.

-

Identify and quantify the [³H]phosphatidylbutanol spot to determine PLD activity.[22]

PIP5K Activity Assay

Principle: The activity of PIP5K is determined by measuring the formation of [³²P]PIP2 from PI4P and [γ-³²P]ATP.

Protocol:

-

Immunoprecipitate PIP5K from cell lysates.

-

Incubate the immunoprecipitated enzyme with a substrate mixture containing PI4P-containing lipid vesicles and [γ-³²P]ATP.

-

Stop the reaction and extract the lipids.

-

Separate the lipids by thin-layer chromatography.

-

Visualize and quantify the [³²P]PIP2 spot to determine PIP5K activity.

Conclusion

The myristoylated ARF6 (2-13) peptide is a valuable tool for investigating the cellular functions of ARF6 and holds potential as a therapeutic agent. By inhibiting the activation of ARF6, this peptide effectively blocks its downstream signaling through effectors like PIP5K and PLD, thereby modulating critical cellular processes such as membrane trafficking and actin dynamics. The experimental protocols detailed in this guide provide a framework for researchers to further explore the mechanism of action of this peptide and to investigate the broader roles of ARF6 in health and disease. This in-depth understanding is essential for the development of novel therapeutic strategies targeting ARF6-mediated pathologies.

References

- 1. abcam.com [abcam.com]

- 2. Arf6 exchange factor EFA6 and endophilin directly interact at the plasma membrane to control clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neweastbio.com [neweastbio.com]

- 4. ARF6–GTP pull-down assay [bio-protocol.org]

- 5. ARF6 inhibition stabilizes the vasculature and enhances survival during endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ARAP2 Signals through Arf6 and Rac1 to Control Focal Adhesion Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myristoylated ADP-Ribosylation Factor 6, myr-ARF6 (2-13) | VAC-00162 [biosynth.com]

- 9. Myristoylated Peptides [biosyn.com]

- 10. innopep.com [innopep.com]

- 11. Defining the proximal interaction networks of Arf GTPases reveals a mechanism for the regulation of PLD1 and PI4KB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of PIP5K activity by Arf6 and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Small GTPase Arf6: An Overview of Its Mechanisms of Action and of Its Role in Host–Pathogen Interactions and Innate Immunity [mdpi.com]

- 15. An Effector Domain Mutant of Arf6 Implicates Phospholipase D in Endosomal Membrane Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ARF6 Activated by the LHCG Receptor through the Cytohesin Family of Guanine Nucleotide Exchange Factors Mediates the Receptor Internalization and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of ARF6 by ARNO stimulates epithelial cell migration through downstream activation of both Rac1 and phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Arf6 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 20. Approaches to Studying Arf GAPs in Cells: In Vitro Assay with Isolated Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Novel GTPase-activating Protein for ARF6 Directly Interacts with Clathrin and Regulates Clathrin-dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Myristoylated ARF6 (2-13) Peptide and the ARF6 GTPase Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ADP-ribosylation factor 6 (ARF6) GTPase cycle, a critical regulator of membrane trafficking, actin cytoskeleton dynamics, and signal transduction. We delve into the molecular mechanisms governing ARF6 activation and inactivation, orchestrated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). A special focus is placed on the myristoylated ARF6 (2-13) peptide, a tool for inhibiting ARF6 function. This document details key experimental protocols for studying the ARF6 cycle, presents available quantitative data on protein interactions, and utilizes visualizations to illustrate complex signaling pathways and experimental workflows, aiming to equip researchers and drug development professionals with the necessary knowledge to investigate and target this pivotal cellular process.

Introduction to ARF6

ADP-ribosylation factor 6 (ARF6) is a member of the ARF family of small GTP-binding proteins, which belong to the Ras superfamily.[1] Unlike other ARF proteins that are primarily associated with the Golgi apparatus, ARF6 is predominantly localized to the plasma membrane and endosomal compartments.[2][3] ARF6 plays a crucial role in a myriad of cellular processes, including endocytosis, exocytosis, cell adhesion, cell migration, and cytokinesis.[1][2] Its involvement in both clathrin-mediated and clathrin-independent endocytosis underscores its importance in internalizing and recycling various cargo molecules.[2]

The function of ARF6 is tightly regulated by its ability to cycle between an active, GTP-bound state and an inactive, GDP-bound state. This molecular switch is controlled by two main classes of regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs) that promote the exchange of GDP for GTP, thereby activating ARF6, and GTPase-Activating Proteins (GAPs) that enhance the intrinsic GTP hydrolysis activity of ARF6, leading to its inactivation.[1][2]

Given its central role in cellular physiology and its deregulation in diseases such as cancer and inflammatory conditions, ARF6 has emerged as an attractive therapeutic target.[4] Understanding the intricacies of the ARF6 GTPase cycle and the tools available to modulate its activity is therefore of paramount importance for both basic research and drug discovery.

The ARF6 GTPase Cycle

The ARF6 GTPase cycle is a tightly controlled process that dictates the spatial and temporal activation of ARF6, enabling it to interact with downstream effectors and execute its diverse cellular functions. The cycle involves the interconversion between the inactive GDP-bound and the active GTP-bound conformations.

-

Activation (GDP/GTP Exchange): In its inactive state, ARF6 is bound to GDP. The exchange of GDP for GTP is an intrinsically slow process that is accelerated by ARF6-specific GEFs.[1][2] Upon GTP binding, ARF6 undergoes a conformational change, primarily in its switch I and switch II regions, which exposes binding sites for downstream effector proteins.[5] This active, GTP-bound form of ARF6 preferentially associates with membranes.[2]

-

Inactivation (GTP Hydrolysis): ARF6 possesses a slow intrinsic GTP hydrolysis activity.[6][7] This rate of inactivation is significantly increased by ARF6-specific GAPs, which stabilize the transition state for GTP hydrolysis.[1][2] Following hydrolysis of GTP to GDP and inorganic phosphate (Pi), ARF6 returns to its inactive conformation, leading to the release of its effector proteins and its dissociation from the plasma membrane.[2]

Regulators of the ARF6 GTPase Cycle

A diverse array of GEFs and GAPs ensures the precise regulation of ARF6 activity in response to various cellular signals.

ARF6 Guanine Nucleotide Exchange Factors (GEFs): ARF6 GEFs are characterized by the presence of a catalytic Sec7 domain. Prominent ARF6 GEFs include:

-

ARNO (ARF Nucleotide-binding site Opener)/Cytohesin-2: While ARNO can activate ARF1 in biochemical assays, it is recruited to the plasma membrane by active ARF6-GTP, suggesting a role in a positive feedback loop.[8][9][10]

-

EFA6 (Exchange Factor for ARF6): EFA6 is highly selective for ARF6 and is localized to the plasma membrane, where it coordinates endosomal membrane recycling and actin cytoskeleton remodeling.[1][11][12]

ARF6 GTPase-Activating Proteins (GAPs): ARF6 GAPs enhance the slow intrinsic GTPase activity of ARF6. Key ARF6 GAPs include:

-

ACAP1 and ACAP2 (ArfGAP with Coiled-coil, Ankyrin repeat and PH domains 1 and 2): These proteins exhibit a preference for ARF6 as a substrate in vitro and are involved in regulating endosomal membrane trafficking and the actin cytoskeleton.[13][14]

-

ASAP1 (ArfGAP with SH3 domain, Ankyrin repeat and PH domain 1): While ASAP1 can act on ARF1 and ARF5, it also displays activity towards ARF6 and is implicated in cytoskeletal reorganization.[14][15]

Myristoylated ARF6 (2-13): An Inhibitory Peptide

The N-terminus of ARF proteins is crucial for their function, in part due to a co-translational myristoylation at the N-terminal glycine residue.[16][17] This lipid modification is essential for the association of ARF proteins with membranes.

The myristoylated peptide corresponding to amino acids 2-13 of ARF6 (Myr-GKVLSKIFGNKE-OH) acts as an inhibitor of ARF6 activation.[4][18] It is proposed that this peptide competitively inhibits the interaction of ARF6 with its GEFs, thereby preventing GDP-GTP exchange.[18] This inhibitory peptide has been successfully used to probe the function of ARF6 in various cellular contexts, including vascular permeability and inflammatory signaling.[4]

Quantitative Data on ARF6 Interactions

| Interacting Proteins | Parameter | Value | Method |

| ARF6-GTP - JIP4-LZII | Kd | 0.42 ± 0.05 µM | Surface Plasmon Resonance |

| Myristoylated ARF6 (2-13) | IC50 | Not available | Not available |

| ARF6 - ARNO | K_d_ | Not available | Not available |

| ARF6 - EFA6 | k_cat_/K_m_ | Not available | Not available |

| ARF6 - ACAP1 | K_d_ | Not available | Not available |

| ARF6 - ASAP1 | k_cat_/K_m_ | Not available | Not available |

Table 1: Quantitative data on ARF6 protein interactions. The equilibrium dissociation constant (Kd) for the interaction between a truncated, GTP-locked mutant of ARF6 and the leucine zipper II (LZII) domain of the effector protein JIP4 has been determined.[16][19] Quantitative data for other key interactions remain to be robustly established in the literature.

Experimental Protocols

Investigating the ARF6 GTPase cycle requires a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments.

ARF6 Activation (Pull-Down) Assay

This assay is used to measure the amount of active, GTP-bound ARF6 in cell lysates. It relies on the ability of a GST-fusion protein containing the GTP-ARF6-binding domain of an effector protein (e.g., GGA3) to specifically pull down ARF6-GTP.[20][21][22]

Materials:

-

Cells of interest

-

Stimulus (e.g., growth factor) or inhibitor (e.g., myristoylated ARF6 (2-13))

-

Ice-cold PBS

-

Lysis Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1% Triton X-100, 10% glycerol, supplemented with protease inhibitors)[20]

-

GST-GGA3 beads (glutathione-Sepharose beads conjugated with GST-GGA3)

-

Washing Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1% NP-40, 10% glycerol, supplemented with protease inhibitors)[20]

-

SDS-PAGE sample buffer

-

Anti-ARF6 antibody

Procedure:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysates with GST-GGA3 beads for 30-60 minutes at 4°C with gentle rotation.

-

Wash the beads three times with Washing Buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-ARF6 antibody.

In Vitro ARF6 GAP Assay

This assay measures the ability of a putative GAP to stimulate the GTP hydrolysis activity of ARF6. A common method involves measuring the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay.[23][24][25]

Materials:

-

Purified myristoylated ARF6 protein

-

Purified putative ARF6 GAP protein

-

GTP

-

GAP Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Malachite Green Reagent

Procedure:

-

Load purified ARF6 with GTP by incubating in the presence of a molar excess of GTP and EDTA, followed by the addition of MgCl2 to lock in the GTP.

-

Initiate the GAP reaction by adding the purified GAP to the GTP-loaded ARF6 in GAP Assay Buffer.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction and measure the amount of released Pi using the Malachite Green Reagent according to the manufacturer's instructions.

-

Determine the GAP activity by comparing the amount of Pi released in the presence and absence of the GAP.

In Vitro ARF6 GEF Assay

This assay measures the ability of a putative GEF to catalyze the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on ARF6.[17][26]

Materials:

-

Purified myristoylated ARF6 protein

-

Purified putative ARF6 GEF protein

-

GDP

-

mant-GTP (or other fluorescent GTP analog)

-

GEF Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Fluorometer

Procedure:

-

Pre-load purified ARF6 with GDP.

-

In a fluorometer cuvette, mix the GDP-loaded ARF6 with mant-GTP in GEF Assay Buffer.

-

Initiate the exchange reaction by adding the purified GEF.

-

Monitor the increase in fluorescence over time, which corresponds to the binding of mant-GTP to ARF6.

-

Calculate the initial rate of nucleotide exchange to determine the GEF activity.

Visualizing the ARF6 GTPase Cycle and Signaling Pathways

To better understand the complex relationships within the ARF6 signaling network, we provide the following diagrams generated using the Graphviz DOT language.

References

- 1. embopress.org [embopress.org]

- 2. mdpi.com [mdpi.com]

- 3. ARF6 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. EFA6 controls Arf1 and Arf6 activation through a negative feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTP hydrolysis by ADP-ribosylation factor is dependent on both an ADP-ribosylation factor GTPase-activating protein and acid phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of GTP hydrolysis catalysed by the Arf1-GTP–ASAP1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Active Arf6 Recruits ARNO/Cytohesin GEFs to the PM by Binding Their PH Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Active Arf6 Recruits ARNO/Cytohesin GEFs to the PM by Binding Their PH Domains (2007) | Lee Ann Cohen | 212 Citations [scispace.com]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Arf6 exchange factor EFA6 and endophilin directly interact at the plasma membrane to control clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EFA6 Facilitates the Assembly of the Tight Junction by Coordinating an Arf6-dependent and -independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ACAPs are arf6 GTPase-activating proteins that function in the cell periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. ASAP1, a Phospholipid-Dependent Arf GTPase-Activating Protein That Associates with and Is Phosphorylated by Src - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The structural basis of Arf effector specificity: the crystal structure of ARF6 in a complex with JIP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High yield production of myristoylated Arf6 small GTPase by recombinant N-myristoyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. neweastbio.com [neweastbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Analysis for Arf6 activation [bio-protocol.org]

- 21. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measure Small GTPase Activation | Thermo Fisher Scientific - US [thermofisher.com]

- 23. A High Throughput Screen for RGS Proteins Using Steady State Monitoring of Free Phosphate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 25. bioassaysys.com [bioassaysys.com]

- 26. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Myristoylation in the Inhibitory Activity of the ARF6 (2-13) Peptide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

ADP-ribosylation factor 6 (ARF6) is a small GTPase that plays a pivotal role in regulating vesicular trafficking, actin cytoskeleton remodeling, and signal transduction at the plasma membrane. Its activity is tightly controlled by a cycle of GTP binding (activation) and hydrolysis (inactivation). The N-terminal myristoylation of ARF6 is established as a critical modification for its membrane localization and biological function. This technical guide provides an in-depth examination of the role of myristoylation in the activity of a synthetic peptide corresponding to the N-terminus of ARF6, residues 2-13. We detail how this myristoylated peptide serves as a potent and specific inhibitor of ARF6 activation, explore its mechanism of action, and present its effects on downstream signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for key assays used to study ARF6 activity, providing a comprehensive resource for researchers in the field.

Introduction to ARF6 and N-Terminal Myristoylation

ARF6 is a member of the Ras superfamily of small GTP-binding proteins. Like other GTPases, it functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by two main classes of proteins: Guanine nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP to activate ARF6, and GTPase-Activating Proteins (GAPs), which stimulate GTP hydrolysis to inactivate it.

A distinguishing feature of ARF family proteins is the co-translational, covalent attachment of a myristate group, a C14 saturated fatty acid, to the N-terminal glycine residue. This lipid modification, known as myristoylation, is indispensable for the function of full-length ARF6. Studies using a Gly2Ala mutation to prevent myristoylation result in a cytosolic protein that fails to associate with membranes and has no effect on biological processes like endocytic transport. This underscores that myristoylation is critical for the proper subcellular targeting and activity of the ARF6 protein.

The Myristoylated ARF6 (2-13) Peptide: A Specific Inhibitor of ARF6 Activation

To investigate ARF6 function, researchers have developed tools to modulate its activity. One such tool is a synthetic peptide corresponding to the N-terminal 2-13 amino acid sequence of ARF6 (GKVLSKIFGNKE). Crucially, the inhibitory activity of this peptide is entirely dependent on its N-terminal myristoylation (myr-ARF6(2-13)).

Experimental evidence robustly demonstrates that only the myristoylated form of the peptide can effectively inhibit ARF6 activation. In contrast, the non-myristoylated peptide and a myristoylated scrambled-sequence peptide show no significant inhibitory effect.[1][2] This specificity highlights a dual requirement for inhibition: the specific amino acid sequence of the N-terminus and the presence of the myristoyl anchor.

Mechanism of Action

The proposed mechanism for the inhibitory action of myr-ARF6(2-13) is the competitive inhibition of ARF6 GDP-to-GTP exchange.[1][3] The myristoylated N-terminus of ARF6 is a key interaction site for regulatory proteins, including GEFs. By mimicking this domain, the myr-ARF6(2-13) peptide is thought to bind to the GEF, preventing it from engaging with and activating endogenous, full-length ARF6. The myristoyl group is essential for this interaction, likely by facilitating the peptide's association with the plasma membrane where ARF6 activation occurs and potentially contributing to a conformation that is recognized by the GEF.

Quantitative Data on ARF6 Inhibition

The inhibitory effect of myr-ARF6(2-13) has been quantified in various cellular systems. The data consistently show a significant reduction in the levels of active, GTP-bound ARF6.

| Parameter | Treatment | Cell Type | Result | Reference |

| ARF6 Activation | 25 µM myr-ARF6(2-13) | HMVEC-D | Statistically significant reduction in the ratio of ARF6-GTP to Total ARF6. | [1][2] |

| ARF6 Activation | 25 µM non-myristoylated ARF6(2-13) | HMVEC-D | No significant change in ARF6-GTP/Total ARF6 ratio. | [1][2] |

| ARF6 Activation | 25 µM myristoylated Scrambled Peptide | HMVEC-D | No significant change in ARF6-GTP/Total ARF6 ratio. | [1][2] |

| PLD Activation | myr-ARF6(2-13) | Rat Myometrium Membranes | Totally abolished GTP[S]-stimulated Phospholipase D (PLD) activation. | [4][5] |

| Catecholamine Secretion | myr-ARF6(2-13) | Chromaffin Cells | Strong inhibition of calcium-evoked catecholamine secretion. | [6] |

Downstream Signaling and Cellular Consequences

By inhibiting ARF6 activation, the myr-ARF6(2-13) peptide serves as a powerful tool to dissect its role in complex signaling cascades.

Endothelial Permeability and the TLR4/MYD88/ARNO Pathway

In endothelial cells, ARF6 is a key regulator of vascular permeability. During inflammation, such as that induced by lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the disruption of endothelial cell-cell junctions. This pathway involves Toll-like receptor 4 (TLR4), the adaptor protein MYD88, and the ARF6 GEF, ARNO. ARNO, recruited by MYD88, activates ARF6, which in turn promotes the internalization of VE-cadherin, leading to increased vascular leak. The myr-ARF6(2-13) peptide has been shown to block this pathway, thereby stabilizing the endothelial barrier and reducing permeability.[1][3]

Figure 1. The LPS-induced ARF6 signaling pathway leading to increased vascular permeability and its inhibition by myr-ARF6(2-13).

Phospholipase D (PLD) Activation

ARF6 is a known activator of phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid, a key second messenger involved in vesicular trafficking and cytoskeletal organization. Studies in rat myometrium have shown that GTP[S]-stimulated PLD activity is completely abolished by myr-ARF6(2-13), but not by a corresponding myristoylated ARF1 peptide, demonstrating the specificity of ARF6 in regulating this PLD isoform.[4][5]

Experimental Protocols

ARF6 Activation (Pull-Down) Assay

This assay quantifies the amount of active, GTP-bound ARF6 in cell lysates. It utilizes the GST-fused GAT (GGA and TOM) domain of an ARF effector protein, GGA3, which specifically binds to the GTP-bound conformation of ARF proteins.[2][7][8]

Materials:

-

GST-GGA3 (PBD) agarose beads

-

Lysis/Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1% Triton X-100, 10% glycerol, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease Inhibitor Cocktail (e.g., PMSF, aprotinin, leupeptin)

-

2x SDS-PAGE Sample Buffer

-

Primary antibody: anti-ARF6 polyclonal antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Cell scraper, microcentrifuge tubes, refrigerated centrifuge

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with experimental compounds (e.g., myr-ARF6(2-13), vehicle control) for the desired time.

-

Cell Lysis: Place culture dishes on ice. Aspirate media and wash cells twice with ice-cold PBS. Add ice-cold Lysis Buffer with freshly added protease inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Incubate lysate on ice for 20-30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Input Control: Collect a small aliquot (e.g., 20-30 µL) of the supernatant (clarified lysate) and add an equal volume of 2x SDS-PAGE sample buffer. This will serve as the "Total ARF6" input control.

-

Pull-Down of Active ARF6: Add an appropriate amount of GST-GGA3 beads to the remaining clarified lysate. Incubate at 4°C for 1 hour with gentle rotation.

-

Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute at 4°C). Carefully aspirate the supernatant. Wash the beads three times with 0.5-1 mL of ice-cold Lysis Buffer, pelleting the beads between each wash.

-

Elution: After the final wash, remove all supernatant. Resuspend the bead pellet in 20-30 µL of 2x SDS-PAGE sample buffer.

-

Western Blotting: Boil the pull-down samples and the input control samples for 5 minutes. Analyze the samples by SDS-PAGE and Western blot using an anti-ARF6 antibody.

-

Quantification: Use densitometry to measure the band intensity of the pull-down sample (ARF6-GTP) and the input sample (Total ARF6). The ratio of ARF6-GTP to Total ARF6 represents the level of ARF6 activation.

Figure 2. Experimental workflow for the ARF6 pull-down activation assay.

In Vitro ARF GAP Assay

This assay measures the ability of a putative GAP to stimulate the intrinsic GTP hydrolysis rate of ARF6. The most common method involves monitoring the conversion of radiolabeled [α-³²P]GTP to [α-³²P]GDP.[9][10]

Principle: Recombinant myristoylated ARF6 is first loaded with [α-³²P]GTP. The GAP-containing sample (e.g., purified protein or cell lysate) is then added, and the reaction is incubated at 30-37°C. The reaction is stopped, and protein-bound nucleotides are separated from free nucleotides, typically by filtering through a nitrocellulose membrane. The nucleotides are then eluted from the filter and separated by thin-layer chromatography (TLC). The amount of [α-³²P]GTP and [α-³²P]GDP is quantified to determine the percentage of GTP hydrolyzed.

Key Steps:

-

Prepare Substrate: Load purified, myristoylated ARF6 with [α-³²P]GTP in a low-Mg²⁺ buffer.

-

Initiate Reaction: Add the source of GAP and MgCl₂ to the ARF6-[α-³²P]GTP substrate to start the hydrolysis reaction.

-

Terminate Reaction: Stop the reaction at various time points by adding ice-cold buffer and placing on ice.

-

Separate Nucleotides: Trap protein-bound nucleotides on a nitrocellulose filter.

-

Analyze Products: Elute nucleotides from the filter and separate GTP from GDP using TLC.

-

Quantify: Measure radioactivity in the GTP and GDP spots to calculate GAP activity.

Preparation of Myristoylated ARF6 Protein

For in vitro assays, properly modified ARF6 is essential. A common method is to co-express ARF6 with N-myristoyltransferase (NMT) in E. coli.[10][11][12]

Procedure Outline:

-

Transformation: Co-transform E. coli (e.g., BL21(DE3) strain) with two plasmids: one expressing the ARF6 gene and another expressing yeast N-myristoyltransferase (NMT). Use dual antibiotic selection.

-

Culture Growth: Grow a starter culture, then inoculate a large-volume culture. Grow at 37°C to an OD₆₀₀ of ~0.6-0.8.

-

Induction: Add myristic acid to the culture medium, followed by IPTG to induce the expression of both ARF6 and NMT. Continue to grow the culture, typically at a lower temperature (e.g., 25-30°C) for several hours or overnight.

-

Harvesting: Pellet the bacteria by centrifugation.

-

Purification: Lyse the bacterial pellet and purify the myristoylated ARF6 protein using standard chromatography techniques (e.g., affinity chromatography if tagged, followed by ion exchange and/or size-exclusion chromatography).

Conclusion

The N-terminal myristoylation of the ARF6 (2-13) peptide is not merely an accessory modification but is the absolute determinant of its inhibitory activity. This lipid anchor is essential for the peptide to effectively antagonize ARF6 activation, likely by mediating its interaction with ARF6-GEFs at the plasma membrane. The specificity of myr-ARF6(2-13), contrasted with its non-myristoylated and scrambled counterparts, makes it an invaluable tool for dissecting the complex cellular functions of ARF6. Its ability to modulate critical pathways, such as those controlling endothelial permeability, highlights its potential as a lead compound for the development of novel therapeutics targeting pathologies driven by aberrant ARF6 activity. The experimental protocols detailed herein provide a framework for researchers to further explore and quantify the roles of ARF6 in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Measure Small GTPase Activation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. ARF6 inhibition stabilizes the vasculature and enhances survival during endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Phospholipase D in rat myometrium: occurrence of a membrane-bound ARF6 (ADP-ribosylation factor 6)-regulated activity controlled by betagamma subunits of heterotrimeric G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innopep.com [innopep.com]

- 7. Analysis for Arf6 activation [bio-protocol.org]

- 8. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approaches to Studying Arf GAPs in Cells: In Vitro Assay with Isolated Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple in vitro assay of Arf GAPs and preparation of Arf proteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High yield production of myristoylated Arf6 small GTPase by recombinant N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of myristoylated Arf1 and Arf6 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Myristoylated ARF6 (2-13) with ARNO

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosylation factor 6 (ARF6), a member of the Ras superfamily of small GTPases, plays a pivotal role in regulating vesicular trafficking, actin cytoskeleton remodeling, and signal transduction at the plasma membrane. Its activity is tightly controlled by a cycle of GTP binding (activation) and hydrolysis (inactivation), a process modulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). ARNO (ARF nucleotide-binding site opener), a member of the cytohesin family of GEFs, is a key activator of ARF6. The interaction between ARF6 and ARNO is crucial for various cellular processes, including cell migration and membrane trafficking.[1][2] This technical guide delves into the interaction between ARNO and a specific inhibitory peptide derived from ARF6, the myristoylated N-terminal fragment encompassing amino acids 2-13 (Myr-ARF6 (2-13)). This peptide has emerged as a valuable tool to probe and potentially inhibit ARF6 functions.

The Myristoylated ARF6 (2-13) Peptide: An Inhibitor of ARF6 Activation

The N-terminal region of ARF6 is crucial for its function and membrane association. It contains a myristoylation site at glycine 2, which is a co-translational lipid modification essential for its biological activity.[3] Peptides corresponding to the N-terminus of ARF family proteins have been proposed to act as inhibitors of their activation, likely by interfering with the GDP-GTP exchange process facilitated by GEFs like ARNO.[4]

The myristoylated ARF6 (2-13) peptide (Myr-GKVLSKIFGNKE) has been synthesized and utilized in cellular studies to specifically inhibit ARF6 activation.[4][5][6] Experimental evidence demonstrates that this peptide, in its myristoylated form, is effective at reducing the levels of active, GTP-bound ARF6 in cells.[4][7] Non-myristoylated or scrambled versions of the peptide do not exhibit the same inhibitory effect, highlighting the importance of both the specific sequence and the lipid modification for its activity.[4][7]

Quantitative Data on the Myr-ARF6 (2-13) and ARNO Interaction

To address this knowledge gap, researchers and drug development professionals can employ various biophysical techniques to quantify the binding affinity and kinetics of the Myr-ARF6 (2-13) peptide with ARNO. The following sections provide detailed experimental protocols for three such powerful methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Experimental Protocols for Quantifying the Myr-ARF6 (2-13)-ARNO Interaction

The following are generalized protocols that can be adapted to specifically measure the interaction between the myristoylated ARF6 (2-13) peptide and purified ARNO protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction in a single experiment.

Table 1: Isothermal Titration Calorimetry (ITC) Experimental Parameters

| Parameter | Recommended Value/Setting | Rationale |

| Protein (in cell) | Recombinant human ARNO | The larger binding partner is typically placed in the cell. |

| Peptide (in syringe) | Myristoylated ARF6 (2-13) | The smaller ligand is titrated from the syringe. |

| Buffer | Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4 | Buffer with low ionization enthalpy is crucial to minimize buffer-related heat changes. |

| Temperature | 25°C (or physiological 37°C) | Temperature should be kept constant throughout the experiment. |

| ARNO Concentration | 10-50 µM | Concentration should be at least 10-fold higher than the expected Kd. |

| Peptide Concentration | 100-500 µM (10-fold molar excess to ARNO) | Ensures saturation of the protein in the cell is achieved. |

| Injection Volume | 2 µL | Small, incremental additions allow for a well-defined binding isotherm. |

| Number of Injections | 20-30 | Sufficient injections to reach saturation and establish a baseline. |

| Stirring Speed | 750 rpm | Ensures rapid mixing of the reactants. |

Experimental Workflow:

-

Sample Preparation:

-

Express and purify recombinant human ARNO protein.

-

Synthesize and purify the myristoylated ARF6 (2-13) peptide.

-

Thoroughly dialyze both the protein and the peptide against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both ARNO and the peptide.

-

-

ITC Experiment:

-

Load the ARNO solution into the sample cell of the calorimeter.

-

Load the Myr-ARF6 (2-13) peptide solution into the injection syringe.

-

Set the experimental parameters as outlined in Table 1.

-

Perform a control experiment by titrating the peptide into the buffer alone to determine the heat of dilution.

-

Initiate the titration experiment.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.

-

This analysis will yield the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.

Table 2: Surface Plasmon Resonance (SPR) Experimental Parameters

| Parameter | Recommended Value/Setting | Rationale |

| Ligand (Immobilized) | Recombinant human ARNO | Immobilizing the larger protein is often preferred. |

| Analyte (In solution) | Myristoylated ARF6 (2-13) | The smaller peptide is flowed over the sensor surface. |

| Immobilization Chemistry | Amine coupling (e.g., to a CM5 sensor chip) | A common and robust method for protein immobilization. |

| Running Buffer | HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) | A standard running buffer that minimizes non-specific binding. |

| Analyte Concentrations | 0.1 nM to 1 µM (series of concentrations) | A range of concentrations is needed to determine kinetic parameters. |

| Flow Rate | 30 µL/min | A typical flow rate for kinetic analysis. |

| Association Time | 120-180 seconds | Sufficient time for the binding to approach equilibrium. |

| Dissociation Time | 300-600 seconds | Allows for the observation of the dissociation of the complex. |

Experimental Workflow:

-

Chip Preparation and Ligand Immobilization:

-

Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.

-

Inject the purified ARNO protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Equilibrate the sensor chip with running buffer.

-

Inject a series of concentrations of the Myr-ARF6 (2-13) peptide over the ARNO-immobilized surface and a reference flow cell (without ARNO).

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between peptide injections if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

-

This analysis will yield the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Table 3: Fluorescence Polarization (FP) Experimental Parameters

| Parameter | Recommended Value/Setting | Rationale |

| Fluorescent Probe | Fluorescently labeled Myr-ARF6 (2-13) (e.g., with FITC or TAMRA) | The smaller binding partner is labeled. |

| Unlabeled Protein | Recombinant human ARNO | The larger, unlabeled partner. |

| Buffer | PBS or HEPES buffer, pH 7.4 | A buffer compatible with both proteins and the fluorophore. |

| Probe Concentration | 1-10 nM | A low concentration to ensure that the majority of the probe is unbound in the absence of the protein. |

| Protein Concentrations | Serial dilution (e.g., from pM to µM range) | A range of concentrations is needed to generate a binding curve. |

| Plate Format | 384-well black plate | Low-volume, low-binding plates are ideal. |

| Excitation/Emission | Dependent on the fluorophore used | Use appropriate filters for the chosen fluorescent label. |

Experimental Workflow:

-

Probe Preparation:

-

Synthesize the Myr-ARF6 (2-13) peptide with a fluorescent label at a position that does not interfere with binding.

-

Purify the labeled peptide.

-

-

FP Experiment:

-

Prepare a solution of the fluorescently labeled Myr-ARF6 (2-13) peptide at a fixed, low concentration.

-

Prepare a serial dilution of the purified ARNO protein.

-

In a multi-well plate, mix the labeled peptide with each concentration of ARNO.

-

Include control wells with only the labeled peptide (for minimum polarization) and buffer alone (for background).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the ARNO concentration.

-

Fit the resulting sigmoidal curve to a suitable binding equation (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd).

-

Caption: Fluorescence Polarization (FP) experimental workflow.

ARF6-ARNO Signaling Pathway

ARNO activates ARF6 by catalyzing the exchange of GDP for GTP. Activated ARF6-GTP then engages downstream effectors to regulate various cellular processes. A key aspect of this signaling is the recruitment of ARNO to the plasma membrane by active ARF6-GTP, creating a positive feedback loop.[8][9] The myristoylated ARF6 (2-13) peptide is thought to inhibit this pathway by preventing the initial activation of ARF6 by ARNO.

Caption: ARF6-ARNO signaling pathway and inhibition by Myr-ARF6 (2-13).

Conclusion

The myristoylated ARF6 (2-13) peptide is a valuable tool for studying the cellular functions of ARF6. While it is known to inhibit ARF6 activation, likely by interfering with its interaction with the GEF ARNO, direct quantitative data on this peptide-protein interaction is currently lacking in the literature. This guide provides a comprehensive overview of the known aspects of this interaction and presents detailed experimental protocols for ITC, SPR, and FP assays that can be employed to obtain the missing quantitative binding and kinetic data. Such data would be invaluable for a more complete understanding of the ARF6-ARNO signaling axis and for the development of potential therapeutic strategies targeting this pathway.

References

- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 2. Activation of ARF6 by ARNO stimulates epithelial cell migration through downstream activation of both Rac1 and phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ARF6 inhibition stabilizes the vasculature and enhances survival during endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Active Arf6 Recruits ARNO/Cytohesin GEFs to the PM by Binding Their PH Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active Arf6 recruits ARNO/cytohesin GEFs to the PM by binding their PH domains - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Myristoylated ARF6 (2-13)

Introduction

ADP-ribosylation factor 6 (ARF6) is a member of the Ras superfamily of small GTP-binding proteins.[1] Localized primarily at the plasma membrane, ARF6 is a critical regulator of vesicular trafficking, actin cytoskeleton remodeling, and signal transduction.[2] Its activity is intrinsically linked to its nucleotide-binding state: active when bound to GTP and inactive when bound to GDP.[2] The transition between these states is controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[2] Given its pivotal role in numerous cellular processes, aberrant ARF6 activation has been implicated in various pathologies, including cancer metastasis and inflammatory conditions characterized by vascular instability. This has positioned ARF6 as an attractive target for therapeutic intervention. Myristoylated ARF6 (2-13) is a synthetic peptide developed as a specific inhibitor of ARF6 activation, offering a valuable tool for both basic research and preclinical studies.

Discovery and Development

The development of Myristoylated ARF6 (2-13) was based on the principle that N-terminal peptides of ARF family GTPases can competitively inhibit the GDP-GTP exchange process, which is essential for their activation.[3] The inhibitor is a synthetic peptide corresponding to amino acids 2-13 of the N-terminus of human ARF6.[1][3]

A key feature of this peptide is its N-terminal myristoylation.[4] ARF proteins are naturally co-translationally modified with a myristoyl group on their N-terminal glycine residue.[5][6] This lipid modification is crucial for their membrane association and biological function.[5][6] The synthetic myristoylation of the ARF6 (2-13) peptide is designed to mimic this native structure, enhancing its cell permeability and interaction with the molecular machinery that regulates ARF6 activation.[3][7]

The peptide with the sequence Myristoyl-GKVLSKIFGNKE-OH has been synthesized for research purposes.[1][8] Non-myristoylated and scrambled versions of the peptide have been used as negative controls in experiments to demonstrate the specificity and requirement of both the sequence and the lipid modification for its inhibitory activity.[3][9]

Mechanism of Action

Myristoylated ARF6 (2-13) functions as a direct inhibitor of ARF6 activation.[3] It is proposed to interfere with the interaction between ARF6 and its guanine nucleotide exchange factors (GEFs), thereby preventing the exchange of GDP for GTP. By keeping ARF6 in its inactive, GDP-bound state, the peptide effectively blocks its downstream signaling cascades.

One of the most well-characterized pathways inhibited by Myristoylated ARF6 (2-13) is the MYD88-ARNO-ARF6 signaling axis.[1][3] This pathway is activated by inflammatory stimuli, such as lipopolysaccharide (LPS), leading to increased vascular permeability.[3] The peptide specifically blocks this cascade, resulting in the stabilization of endothelial cell junctions and a reduction in vascular leak, without affecting parallel inflammatory pathways like TNF-α secretion.[3] The stabilization of the endothelial barrier is achieved, at least in part, by preventing the internalization of VE-cadherin, a key component of adherens junctions.[3]

Quantitative Data

The following table summarizes the key quantitative data related to the experimental use and effects of Myristoylated ARF6 (2-13).

| Parameter | Value/Concentration | Cell/System Type | Observed Effect | Reference(s) |

| In Vitro ARF6 Activation | 25 µM | Human Microvascular Endothelial Cells (HMVEC-D) | Significant reduction in the ratio of ARF6-GTP to total ARF6. | [3][10] |

| In Vitro Permeability Assay | Not specified | Endothelial Monolayer | Reduction in permeability across the endothelial monolayer. | [3] |

| In Vivo Vascular Permeability | Not specified | Mouse Model | Prevention of Evans' blue dye leakage from blood into lungs and kidneys. | [3] |

| Chemical Properties | Formula: C₇₄H₁₂₈N₁₆O₁₈ Molecular Weight: 1529.95 g/mol | [8] |

Experimental Protocols

ARF6 Activation Assay (Pull-down Method)

This protocol is designed to quantify the amount of active, GTP-bound ARF6 in cell lysates.[11][12]

-

Cell Culture and Treatment: Culture cells (e.g., HMVEC-D) to 80-90% confluency.[11] Treat the cells with Myristoylated ARF6 (2-13) or control peptides for the desired time.

-

Lysis: Wash cells with ice-cold PBS and lyse them in 1X Assay/Lysis Buffer on ice for 10-20 minutes.[11]

-

Clarification: Scrape the cells and centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[11][12]

-

Affinity Precipitation: Incubate the supernatant (containing 0.5-1 mg of total protein) with an anti-Arf6-GTP specific monoclonal antibody for 1 hour at 4°C with gentle agitation.[12]

-

Immunoprecipitation: Add Protein A/G agarose bead slurry to the lysate and incubate for another hour at 4°C with gentle agitation to pull down the antibody-antigen complex.[12]

-

Washing: Pellet the beads by centrifugation and wash them three times with 1X Assay/Lysis Buffer.[12]

-

Elution and Detection: Resuspend the final bead pellet in 2X SDS-PAGE sample buffer, boil for 5 minutes, and centrifuge.[12] Analyze the supernatant by SDS-PAGE and Western blot using a polyclonal anti-ARF6 antibody to detect the amount of precipitated active ARF6.[11]

In Vitro Endothelial Permeability Assay (Transwell)

This assay measures the integrity of an endothelial cell monolayer.[13][14]

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto collagen-coated Transwell inserts (0.4 µm pore size) and culture until a confluent monolayer is formed.[14][15]

-

Treatment: Treat the endothelial monolayer with Myristoylated ARF6 (2-13) and/or an inflammatory stimulus (e.g., LPS).

-

Permeability Measurement: Add a high molecular weight fluorescent tracer, such as FITC-dextran (40 kDa), to the upper chamber.[14]

-

Analysis: After a defined incubation period (e.g., 1-24 hours), collect a sample from the lower chamber and measure the fluorescence intensity using a plate reader.[14][15] An increase in fluorescence in the lower chamber corresponds to increased permeability of the monolayer.

VE-Cadherin Immunofluorescence Staining

This protocol is used to visualize the localization of VE-cadherin at cell-cell junctions.[16][17]

-

Cell Culture: Grow endothelial cells on glass coverslips to confluency.

-

Treatment: Treat cells as required for the experiment (e.g., with LPS and/or Myristoylated ARF6 (2-13)).

-

Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes.[17]

-

Permeabilization and Blocking: Permeabilize the cells with 0.5% Triton X-100 and block non-specific antibody binding with 1% BSA in PBS for 30 minutes.[17]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against VE-cadherin (e.g., rabbit anti-VE-cadherin) overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG) for 1 hour at room temperature.[16]

-

Mounting and Visualization: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.[17] Visualize the localization of VE-cadherin using a fluorescence or confocal microscope.[18]

Mandatory Visualization

Caption: MYD88-ARNO-ARF6 signaling pathway and inhibition by Myristoylated ARF6 (2-13).

Caption: Experimental workflow for the ARF6 activation pull-down assay.

Caption: Workflow for in vivo vascular permeability assay using Evans blue dye.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. ARF6 inhibition stabilizes the vasculature and enhances survival during endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innopep.com [innopep.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Preparation of Myristoylated Arf1 and Arf6 Proteins | Springer Nature Experiments [experiments.springernature.com]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Myristoylated ADP-Ribosylation Factor 6, myr-ARF6 (2-13) | VAC-00162 [biosynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. abcam.com [abcam.com]

- 12. Arf6 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 13. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [bio-protocol.org]

- 14. Endothelial paracellular permeability assay [protocols.io]

- 15. pubcompare.ai [pubcompare.ai]

- 16. bicellscientific.com [bicellscientific.com]

- 17. VE-cadherin internalization assay and immunofluorescence [bio-protocol.org]

- 18. Video: Using En Face Immunofluorescence Staining to Observe Vascular Endothelial Cells Directly [jove.com]

An In-depth Technical Guide on Myristoylated ARF6 (2-13) and its Role in MyD88-Dependent Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune response, a critical defense mechanism, relies on the intricate signaling networks initiated by Toll-like receptors (TLRs). A key adaptor protein in many of these pathways is Myeloid Differentiation primary response 88 (MyD88), which orchestrates the downstream signaling cascades leading to inflammatory responses. Recent research has unveiled a novel regulatory axis involving the small GTPase ADP-ribosylation factor 6 (ARF6), which plays a pivotal role in modulating MyD88-dependent signaling. This technical guide provides a comprehensive overview of the MyD88-ARNO-ARF6 signaling pathway and the inhibitory effects of a specific peptide, myristoylated ARF6 (2-13). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating new therapeutic strategies targeting inflammatory and infectious diseases. We will delve into the molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction: The MyD88-Dependent Signaling Pathway

MyD88 is a central adaptor protein that is utilized by most TLRs (except TLR3) and the interleukin-1 receptor (IL-1R) family to initiate downstream signaling.[1][2] Upon ligand binding and receptor dimerization, the Toll-interleukin-1 receptor (TIR) domain of the receptor recruits the TIR domain of MyD88.[2] This initiates the formation of a signaling complex known as the "Myddosome," which includes the IL-1R-associated kinases (IRAKs).[3] The activation of IRAKs leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), a ubiquitin ligase that catalyzes the synthesis of K63-linked polyubiquitin chains.[3] These chains act as a scaffold to recruit and activate the TAK1 complex, which in turn activates two major downstream pathways: the IκB kinase (IKK) complex, leading to the activation of the transcription factor NF-κB, and the mitogen-activated protein kinase (MAPK) cascades (JNK, p38, and ERK).[3] The culmination of this signaling is the transcription of a wide array of pro-inflammatory cytokines, chemokines, and other immune mediators.[3]

The Role of ARF6 in MyD88-Dependent Signaling: The MyD88-ARNO-ARF6 Axis

Recent studies have identified a novel signaling cascade that diverges from the canonical MyD88 pathway and directly impacts cellular functions such as endothelial permeability. This pathway involves the small GTPase ARF6 and its guanine nucleotide exchange factor (GEF), ARNO (ARF nucleotide-binding site opener).[4][5][6] It has been demonstrated that MyD88 can directly interact with ARNO, leading to the activation of ARF6.[4][6][7] This MyD88-ARNO-ARF6 signaling axis operates independently of the canonical NF-κB activation pathway.[4][5][6]

Activated, GTP-bound ARF6 has been shown to regulate various cellular processes, including membrane trafficking, actin cytoskeleton remodeling, and the internalization of cell adhesion molecules like VE-cadherin.[5][7] The disruption of endothelial cell-cell junctions and the subsequent increase in vascular permeability are critical events in the inflammatory response, and the MyD88-ARNO-ARF6 pathway has been identified as a key regulator of this process.[4][5][7]

Myristoylated ARF6 (2-13): A Peptide Inhibitor of the MyD88-ARNO-ARF6 Axis

Myristoylation, the attachment of a myristoyl group to an N-terminal glycine residue, is a crucial lipid modification for the membrane localization and function of ARF proteins.[8][9] Peptides corresponding to the N-terminus of ARF proteins, when myristoylated, can act as inhibitors of ARF function.[5] Specifically, a myristoylated peptide encompassing amino acids 2-13 of ARF6, denoted as myr-ARF6 (2-13), has been shown to effectively inhibit ARF6 activation.[5][10][11][12][13]

Myr-ARF6 (2-13) is a cell-permeable peptide that is thought to competitively inhibit the interaction of ARF6 with its GEFs, such as ARNO, thereby preventing its activation.[5] By deactivating ARF6, this peptide effectively blocks the downstream consequences of the MyD88-ARNO-ARF6 signaling axis, such as the disruption of endothelial barrier function.[5][10][11][12][13]

Quantitative Data on the Effects of Myristoylated ARF6 (2-13)

While comprehensive dose-response studies and IC50 values for myr-ARF6 (2-13) on various readouts of MyD88-dependent signaling are not extensively documented in the available literature, some key quantitative findings have been reported.

| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |

| ARF6 Activation | Human Dermal Microvascular Endothelial Cells (HMVEC-D) | myr-ARF6 (2-13) | 25 µM | Significant reduction in the ratio of ARF6-GTP to total ARF6. | [2] |

| Endothelial Permeability | HMVEC-D | myr-ARF6 (2-13) | 25 µM | Reduced permeability across an endothelial monolayer. | [14] |

| VE-Cadherin Localization | HMVEC-D | myr-ARF6 (2-13) | 25 µM | Increased localization of VE-Cadherin at cell junctions. | [14] |

Note: Further quantitative studies are needed to establish a more detailed pharmacological profile of myr-ARF6 (2-13), including its IC50 for inhibiting ARF6 activation and its dose-dependent effects on downstream signaling events such as NF-κB activation and cytokine production.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the MyD88-ARNO-ARF6 signaling axis and the effects of myr-ARF6 (2-13).

ARF6 Activation Assay (GGA3 Pulldown)

This assay is used to specifically pull down the active, GTP-bound form of ARF6 from cell lysates.[5][12][15]

Materials:

-

GST-GGA3 fusion protein bound to glutathione-Sepharose beads

-

Lysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1% Triton X-100, 10% glycerol, supplemented with protease inhibitors)

-

Wash Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1% NP-40, 10% glycerol, supplemented with protease inhibitors)

-

SDS-PAGE sample buffer

-

Anti-ARF6 antibody

Procedure:

-

Culture and treat cells as required for the experiment.

-

Lyse cells in ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate the clarified lysates with GST-GGA3-bound glutathione-Sepharose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold Wash Buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-ARF6 antibody to detect the amount of activated ARF6.

Co-Immunoprecipitation of MyD88 and ARNO

This protocol is used to demonstrate the in vivo interaction between MyD88 and ARNO.[9][16][17][18]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against MyD88 or ARNO for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE sample buffer

-

Antibodies against MyD88 and ARNO for Western blotting

Procedure:

-

Lyse cells in co-immunoprecipitation buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MyD88) overnight at 4°C.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads extensively with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both MyD88 and ARNO.

Endothelial Transwell Permeability Assay

This assay measures the integrity of an endothelial cell monolayer and its permeability to macromolecules.[8][13][19][20]

Materials:

-

Transwell inserts with a porous membrane (e.g., 0.4 µm pore size)

-

24-well plates

-

Endothelial cell culture medium

-

Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran)

-

Fluorometer

Procedure:

-

Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

-

Treat the endothelial monolayer with the desired stimuli (e.g., LPS) and/or inhibitors (e.g., myr-ARF6 (2-13)).

-

Add FITC-dextran to the upper chamber.

-

At various time points, collect samples from the lower chamber.

-

Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer.

-

An increase in fluorescence in the lower chamber corresponds to an increase in endothelial permeability.

VE-Cadherin Internalization Assay

This assay is used to visualize and quantify the internalization of VE-cadherin from the cell surface.[7][21][22][23]

Materials:

-

Antibody targeting the extracellular domain of VE-cadherin

-

Cell culture medium

-

Acid wash buffer (e.g., 0.5 M NaCl and 0.2 M acetic acid, pH 2.5)

-

Lysis buffer

-

Western blotting reagents

Procedure:

-

Culture endothelial cells to confluency.

-

Label surface VE-cadherin by incubating the cells with an antibody against the extracellular domain of VE-cadherin on ice.

-

Induce internalization by shifting the cells to 37°C for a specific time period in the presence of the desired stimulus.

-

Remove the remaining surface-bound antibody by washing with an acid wash buffer on ice.

-

Lyse the cells and analyze the cell lysates by Western blotting to detect the amount of internalized VE-cadherin antibody.

Visualizations

Signaling Pathway Diagrams

Caption: MyD88-dependent signaling pathways, including the canonical NF-κB and the MyD88-ARNO-ARF6 axes.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating the MyD88-ARNO-ARF6 signaling axis.

Conclusion and Future Directions

The discovery of the MyD88-ARNO-ARF6 signaling axis has provided a new layer of understanding to the complex regulation of MyD88-dependent inflammatory responses. The ability of the myristoylated ARF6 (2-13) peptide to inhibit this pathway highlights its potential as a research tool and a lead compound for the development of novel therapeutics. By specifically targeting ARF6 activation, it may be possible to modulate pathological inflammatory responses, such as excessive vascular permeability seen in sepsis and other inflammatory conditions, without broadly suppressing the entire innate immune response.

Future research should focus on a more detailed characterization of the pharmacological properties of myr-ARF6 (2-13) and its analogues. This includes comprehensive dose-response studies, determination of IC50 values for various downstream readouts, and in vivo efficacy studies in relevant disease models. Furthermore, a deeper understanding of the precise molecular interactions between MyD88, ARNO, and ARF6 will be crucial for the rational design of more potent and specific small molecule inhibitors targeting this important signaling nexus. The experimental protocols and conceptual framework provided in this guide are intended to facilitate these future investigations and accelerate the translation of these basic research findings into tangible clinical applications.

References

- 1. MyD88 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. researchgate.net [researchgate.net]

- 3. Interleukin receptor activates a MYD88-ARNO-ARF6 cascade to disrupt vascular stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Myristoylated Arf1 and Arf6 Proteins | Springer Nature Experiments [experiments.springernature.com]

- 5. Activation of ARF6 by ARNO stimulates epithelial cell migration through downstream activation of both Rac1 and phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arf6 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 7. ARF6 inhibition stabilizes the vasculature and enhances survival during endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of endothelial monolayer permeability induced by plasma obtained from lipopolysaccharide-stimulated whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neweastbio.com [neweastbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis for Arf6 activation [bio-protocol.org]

- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 17. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chapter 15. Co-immunoprecipitation techniques for assessing RNA-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cellbiologics.net [cellbiologics.net]

- 20. activeconceptsllc.com [activeconceptsllc.com]

- 21. Evidence of a common mechanism of disassembly of adherens junctions through Gα13 targeting of VE-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Distinct VE-cadherin serine and tyrosine phosphorylation sites and their role for inflammation-induced vascular permeability in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Endothelial permeability and VE-cadherin: A wacky comradeship - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Myristoylated ARF6 in Endosomal Trafficking

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ADP-ribosylation factor 6 (ARF6) is a critical member of the Ras superfamily of small GTPases that orchestrates membrane trafficking and actin cytoskeleton remodeling at the plasma membrane.[1] Unlike other ARF family members that function primarily at the Golgi complex, ARF6 is the sole class III member and is localized to the cell periphery and endosomal compartments.[2][3] Its function is intrinsically linked to its N-terminal myristoylation, a lipid modification essential for its proper membrane association, subcellular localization, and biological activity.[4][5] ARF6 cycles between an active GTP-bound state and an inactive GDP-bound state, a process that regulates the internalization, sorting, and recycling of a diverse array of cargo proteins through a clathrin-independent endocytic pathway.[6] Dysregulation of ARF6 activity is implicated in significant pathologies, including cancer cell invasion and metastasis, making it a compelling target for therapeutic development.[7][8] This guide provides an in-depth overview of the role of myristoylated ARF6 in endosomal trafficking, details key experimental protocols for its study, and presents quantitative data and signaling pathway diagrams to facilitate a comprehensive understanding for research and drug development professionals. A key tool in this research is the myristoylated ARF6 (2-13) peptide, which acts as a potent inhibitor of ARF6-mediated processes.[9][10]

The ARF6 Activation Cycle and the Role of Myristoylation